5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine
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Overview
Description
5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is a phosphoramidite monomer used in the synthesis of DNA and RNA oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in the automated synthesis of oligonucleotides, which are essential for various genetic and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine involves multiple steps. The key steps include:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Phosphitylation: The protected thymidine is then reacted with diisopropylamino cyanoethoxy phosphine in the presence of a catalyst like tetrazole to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of thymidine are protected using DMT-Cl.
Phosphitylation in reactors: The protected thymidine is then phosphitylated in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The cyanoethoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Phosphate derivatives: Formed through oxidation.
Substituted phosphoramidites: Formed through nucleophilic substitution.
Scientific Research Applications
5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is widely used in:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of gene expression and regulation.
Medicine: In the development of antisense therapies and diagnostic tools.
Mechanism of Action
The compound acts as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of a nucleotide .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
The unique combination of the 4,4’-dimethoxytrityl and diisopropylamino cyanoethoxy phosphinyl groups provides enhanced stability and reactivity, making it particularly suitable for automated oligonucleotide synthesis .
Properties
Molecular Formula |
C40H49N4O8P |
---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(49-23-11-22-41)50-26-36-35(24-37(51-36)43-25-29(5)38(45)42-39(43)46)52-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1 |
InChI Key |
PYRVCWBKTIQJDJ-CEXSRUIHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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